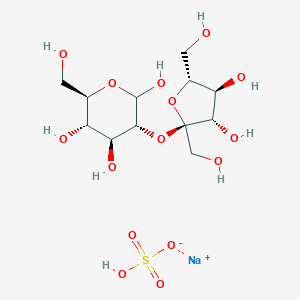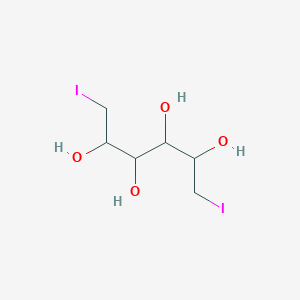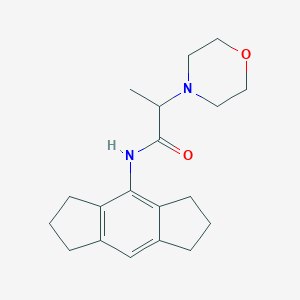
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate, also known as EAEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EAEPC is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.
作用機序
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate acts as a selective sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in neuronal function and survival. The sigma-1 receptor is a chaperone protein that is involved in the regulation of calcium signaling, ion channels, and various neurotransmitter systems. Activation of the sigma-1 receptor by Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate leads to the modulation of these pathways, which results in its physiological effects.
Biochemical and Physiological Effects:
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated sodium channels, and the activation of GABAergic neurotransmission. These effects contribute to its anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the advantages of using Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate in lab experiments is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological and pathological processes involved in sigma-1 receptor signaling. However, one of the limitations of using Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for research on Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate, including the investigation of its potential applications in the treatment of various neurological disorders, the development of more selective sigma-1 receptor agonists, and the identification of its downstream signaling pathways. Additionally, the investigation of its potential toxicity and side effects will be crucial for its development as a therapeutic agent.
Conclusion:
In conclusion, Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its high affinity for the sigma-1 receptor and its physiological effects make it a valuable tool for studying various neurological disorders. However, its potential toxicity and limitations in lab experiments require careful handling and monitoring. Future research on Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate will be crucial for its development as a therapeutic agent.
合成法
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been synthesized through various methods, including the reaction between piperidine and ethyl 4-chloro-2-oxobutanoate, the reaction between piperidine and ethyl 4-bromo-2-oxobutanoate, and the reaction between piperidine and ethyl 4-iodo-2-oxobutanoate. The most common method for synthesizing Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate involves the reaction between piperidine and ethyl 4-chloro-2-oxobutanoate, which yields Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate as a white crystalline powder.
科学的研究の応用
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been studied for its potential applications in drug discovery and development. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegenerative diseases. Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has also been shown to have anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders.
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
ethyl 1-(2-aminoethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8,11H2,1H3 |
InChIキー |
FDWYQACDSWSSAS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCN |
正規SMILES |
CCOC(=O)C1CCN(CC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)

